molecular formula C8H10O8P2S B14379763 2-[(Diphosphonomethyl)sulfanyl]benzoic acid CAS No. 89987-59-7

2-[(Diphosphonomethyl)sulfanyl]benzoic acid

Cat. No.: B14379763
CAS No.: 89987-59-7
M. Wt: 328.17 g/mol
InChI Key: XRUGRCQMSUKVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Diphosphonomethyl)sulfanyl]benzoic acid is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzoic acid core with a diphosphonomethyl group and a sulfanyl group attached, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diphosphonomethyl)sulfanyl]benzoic acid typically involves the introduction of the diphosphonomethyl and sulfanyl groups onto a benzoic acid derivative. One common method includes the reaction of a benzoic acid derivative with a diphosphonomethylating agent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the successful attachment of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(Diphosphonomethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The benzoic acid core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.

Scientific Research Applications

2-[(Diphosphonomethyl)sulfanyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(Diphosphonomethyl)sulfanyl]benzoic acid involves its interaction with molecular targets through its functional groups. The diphosphonomethyl group can form strong interactions with metal ions, while the sulfanyl group can participate in redox reactions. These interactions enable the compound to modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler analog without the diphosphonomethyl and sulfanyl groups.

    2-[(Phosphonomethyl)sulfanyl]benzoic acid: A similar compound with only one phosphonomethyl group.

    2-[(Diphosphonomethyl)thio]benzoic acid: A compound with a thio group instead of a sulfanyl group.

Uniqueness

2-[(Diphosphonomethyl)sulfanyl]benzoic acid is unique due to the presence of both diphosphonomethyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering versatility that similar compounds may lack.

Properties

CAS No.

89987-59-7

Molecular Formula

C8H10O8P2S

Molecular Weight

328.17 g/mol

IUPAC Name

2-(diphosphonomethylsulfanyl)benzoic acid

InChI

InChI=1S/C8H10O8P2S/c9-7(10)5-3-1-2-4-6(5)19-8(17(11,12)13)18(14,15)16/h1-4,8H,(H,9,10)(H2,11,12,13)(H2,14,15,16)

InChI Key

XRUGRCQMSUKVBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.